molecular formula C10H16ClN3S B1380497 2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride CAS No. 1864056-74-5

2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride

Cat. No.: B1380497
CAS No.: 1864056-74-5
M. Wt: 245.77 g/mol
InChI Key: BTHDDYJYNQFZHY-UHFFFAOYSA-N
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Description

2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with a thioether group and an azetidine moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of 4,6-dimethylpyrimidine with an appropriate thioether reagent under controlled conditions. The azetidine group can be introduced through subsequent reactions involving azetidine derivatives.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and solvents.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding sulfoxides or sulfones, while reduction can lead to the formation of thioethers or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride can be utilized in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-((Azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride

  • 2-(Azetidin-3-ylmethyl)pyridine dihydrochloride

  • 2-(Azetidin-3-ylmethyl)pyridine 2,2,2-trifluoroacetate

Uniqueness: 2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride stands out due to its specific substitution pattern and the presence of both a thioether and an azetidine group. This combination of functional groups provides unique chemical properties and reactivity compared to similar compounds.

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Properties

IUPAC Name

2-(azetidin-3-ylmethylsulfanyl)-4,6-dimethylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S.ClH/c1-7-3-8(2)13-10(12-7)14-6-9-4-11-5-9;/h3,9,11H,4-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHDDYJYNQFZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2CNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride
Reactant of Route 2
2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride
Reactant of Route 3
2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride
Reactant of Route 5
2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride
Reactant of Route 6
2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride

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